molecular formula C28H41NO9 B12757157 Noracymethadol gluconate CAS No. 7645-01-4

Noracymethadol gluconate

Cat. No.: B12757157
CAS No.: 7645-01-4
M. Wt: 535.6 g/mol
InChI Key: UOCWHHASBAVCPX-IFWQJVLJSA-N
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Description

Noracymethadol gluconate is a synthetic opioid analgesic related to methadone. It is an acetyl ester of methadol and exhibits optical isomerism. This compound has been studied for its analgesic properties, showing comparable effects to morphine but with fewer side effects such as nausea, dizziness, and drowsiness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noracymethadol gluconate is synthesized through the acetylation of noracymethadol. The process involves the reaction of noracymethadol with acetic anhydride under controlled conditions to form the acetate ester. The gluconate salt is then formed by reacting the acetate ester with gluconic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Noracymethadol gluconate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Noracymethadol gluconate has several scientific research applications, including:

Mechanism of Action

Noracymethadol gluconate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Uniqueness: Noracymethadol gluconate is unique due to its specific binding affinity for opioid receptors and its reduced side effect profile compared to other opioids. Its gluconate salt form also enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic use .

Properties

CAS No.

7645-01-4

Molecular Formula

C28H41NO9

Molecular Weight

535.6 g/mol

IUPAC Name

[6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C22H29NO2.C6H12O7/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h6-15,17,21,23H,5,16H2,1-4H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

UOCWHHASBAVCPX-IFWQJVLJSA-N

Isomeric SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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